4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one
CAS No.:
Cat. No.: VC18316121
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.
![4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one -](/images/structure/VC18316121.png)
Specification
Molecular Formula | C10H8BrNO |
---|---|
Molecular Weight | 238.08 g/mol |
IUPAC Name | 4-bromo-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one |
Standard InChI | InChI=1S/C10H8BrNO/c11-8-3-1-2-5-6-4-7(6)10(13)12-9(5)8/h1-3,6-7H,4H2,(H,12,13) |
Standard InChI Key | VJSSNFSNCVUVLJ-UHFFFAOYSA-N |
Canonical SMILES | C1C2C1C(=O)NC3=C2C=CC=C3Br |
Introduction
4-Bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is a complex organic compound featuring a unique bicyclic structure. It includes a quinoline core, which is a fused bicyclic compound containing a benzene ring and a pyridine ring. The presence of bromine at the 4-position and the cyclopropane moiety adds to its structural complexity, potentially influencing its chemical reactivity and biological properties.
Reactivity
The reactivity of 4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one can be attributed to the electrophilic nature of the bromine atom, which can participate in nucleophilic substitution reactions. Additionally, the carbonyl group in the quinolone structure may undergo nucleophilic addition reactions.
Synthesis Methods
The synthesis of 4-bromo-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one can be achieved through several methods, although specific details are not widely documented in the available literature. Generally, compounds with similar structures are synthesized using multi-step reactions involving the formation of the quinoline core and subsequent modification to introduce the bromine and cyclopropane moieties.
Comparison with Analogous Compounds
Compound Name | CAS Number | Structural Features | Biological Activity |
---|---|---|---|
5-Bromo-3,4-dihydroquinolin-2(1H)-one | 880094-83-7 | Bromine at position 5 | Antimicrobial |
6-Bromo-3,4-dihydroquinolin-2(1H)-one | 3279-90-1 | Bromine at position 6 | Anticancer |
7-Bromo-3,4-dihydroquinolin-2(1H)-one | 14548-51-7 | Bromine at position 7 | Antimicrobial |
N-(4-Bromophenyl)-3-phenylpropanamide | 316146-27-7 | Aromatic amide structure | Enzyme inhibition |
Potential Applications
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